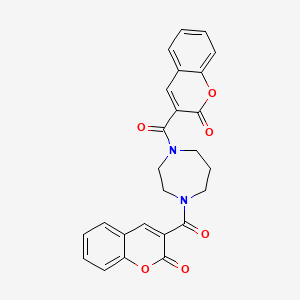![molecular formula C22H21BrN2O3S B10956743 2-[({4-[(2-Bromophenoxy)methyl]phenyl}carbonyl)amino]-5-(propan-2-yl)thiophene-3-carboxamide](/img/structure/B10956743.png)
2-[({4-[(2-Bromophenoxy)methyl]phenyl}carbonyl)amino]-5-(propan-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide is a complex organic compound with a molecular formula of C22H21BrN2O3S. This compound is notable for its unique structure, which includes a thiophene ring, a bromophenoxy group, and an isopropyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the bromophenoxy intermediate: This step involves the reaction of 2-bromophenol with a suitable alkylating agent to form the 2-bromophenoxy group.
Coupling with benzoyl chloride: The bromophenoxy intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzoyl derivative.
Amidation reaction: The benzoyl derivative undergoes an amidation reaction with an appropriate amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide
- 2-({4-[(2-chlorophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide
Uniqueness
2-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide is unique due to the presence of the 2-bromophenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C22H21BrN2O3S |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
2-[[4-[(2-bromophenoxy)methyl]benzoyl]amino]-5-propan-2-ylthiophene-3-carboxamide |
InChI |
InChI=1S/C22H21BrN2O3S/c1-13(2)19-11-16(20(24)26)22(29-19)25-21(27)15-9-7-14(8-10-15)12-28-18-6-4-3-5-17(18)23/h3-11,13H,12H2,1-2H3,(H2,24,26)(H,25,27) |
InChI Key |
LOWRPKUTDDYGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10956672.png)
![Ethyl 2-[(2-methoxyethyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B10956675.png)
![2-{5-[(4-Bromophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10956685.png)
![4(5H)-Thiazolone, 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-morpholinyl)-](/img/structure/B10956695.png)

![(2E,2'E)-1,1'-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one]](/img/structure/B10956702.png)
![Ethyl 4-{4-[(2-chlorophenoxy)methyl]-5-ethylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10956703.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10956706.png)
![11,13-dimethyl-4-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956709.png)
![1-(difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10956711.png)
![4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B10956717.png)

![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B10956733.png)
